5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia

5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 55042-89-2) is a heterocyclic building block featuring a pyrazole core with a carboxylic acid handle at the 3-position, a phenyl ring at N1, and a 2-chlorophenyl group at C5. This specific substitution pattern places it within the broader class of 1,5-diarylpyrazole-3-carboxylic acids, a scaffold recognized for generating non-sulfonamide inhibitors of carbonic anhydrase isoforms.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.73
CAS No. 55042-89-2
Cat. No. B2619558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS55042-89-2
Molecular FormulaC16H11ClN2O2
Molecular Weight298.73
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)15-10-14(16(20)21)18-19(15)11-6-2-1-3-7-11/h1-10H,(H,20,21)
InChIKeyDUUFTTXEHSSHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 55042-89-2) | Core Scaffold & Procurement Profile


5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 55042-89-2) is a heterocyclic building block featuring a pyrazole core with a carboxylic acid handle at the 3-position, a phenyl ring at N1, and a 2-chlorophenyl group at C5 . This specific substitution pattern places it within the broader class of 1,5-diarylpyrazole-3-carboxylic acids, a scaffold recognized for generating non-sulfonamide inhibitors of carbonic anhydrase isoforms [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (e.g., AKSci 95% , CymitQuimica/Biosynth min. 95% , and LeYan 90% ), with a molecular weight of 298.72 g·mol⁻¹, making it a readily accessible intermediate for medicinal chemistry and fragment-based campaigns.

Why Generic Pyrazole-3-Carboxylic Acid Substitution Fails for 5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid


Interchanging 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid with generic or regioisomeric analogs is chemically unsound because subtle alterations in aryl substitution produce disproportionate changes in both target binding and molecular conformation. In a congeneric series of 23 diarylpyrazole-3-carboxylic acids, the nature and position of substituents on the 5-phenyl ring dictated isoform selectivity for carbonic anhydrases—ortho-substituted derivatives preferentially engaged hCA IX, whereas para-substituted analogs favored hCA XII [1]. Similarly, the presence of an ortho-substituent at C5 is known to induce steric hindrance that disrupts coplanarity between the pyrazole and C5–aryl rings, altering UV absorption profiles and basicity in a manner absent in the corresponding para- or meta-substituted isomers [2]. These orthogonal steric and electronic effects mean that a user cannot assume equivalent biological or physicochemical performance when substituting even closely related diarylpyrazoles; procurement without attention to the specific 5-(2-chlorophenyl)-1-phenyl pattern risks selecting a compound with a fundamentally different selectivity fingerprint.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 55042-89-2)


Carbonic Anhydrase Isoform Selectivity: Ortho-Substitution Drives Preferential hCA IX Engagement

Within a congeneric set of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids evaluated under identical stopped-flow CO₂ hydrase assay conditions, derivatives bearing ortho-substituted aromatic rings at the C5 position (which includes the 2-chlorophenyl motif) preferentially inhibited the membrane-associated isoform hCA IX with Ki values in the single-digit micromolar range, while achieving markedly weaker inhibition of hCA I, II, and XII [1]. This contrasts with para-substituted derivatives in the same study, which favored hCA XII inhibition (single-digit μM Ki) but were less effective against hCA IX [1]. The target compound's 5-(2-chlorophenyl) substitution pattern therefore maps to a distinct selectivity profile that is not achievable with the corresponding 3-chlorophenyl or 4-chlorophenyl isomers.

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor Hypoxia Non-Sulfonamide Inhibitors

Intrinsic Selectivity Against Off-Target Cytosolic Carbonic Anhydrases (hCA I and II)

The entire 5-aryl-pyrazole-3-carboxylic acid chemotype—including the 2-chlorophenyl-substituted congener—demonstrates class-wide selectivity for membrane-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II), with Ki values for hCA I consistently exceeding 50 μM [1]. Specifically, one representative ortho-substituted derivative recorded a Ki > 50,000 nM for hCA I while maintaining single-digit micromolar potency against hCA IX and XII [2]. This contrasts with classical sulfonamide carbonic anhydrase inhibitors (e.g., acetazolamide), which potently inhibit all four isoforms with Ki values typically in the nanomolar range (e.g., acetazolamide Ki for hCA I = 250 nM; hCA II = 12 nM; hCA IX = 25 nM; hCA XII = 5.7 nM) [1].

Off-Target Selectivity Carbonic Anhydrase Drug Safety

Regioisomeric Differentiation: 1-(2-Chlorophenyl)-5-phenyl vs. 5-(2-Chlorophenyl)-1-phenyl Substitution Controls Target Access

The regioisomeric compound 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 116572-69-1) is commercially available and has the same elemental composition (C₁₆H₁₁ClN₂O₂) and molecular weight (298.72 g·mol⁻¹) as the target compound . Despite this isomeric relationship, the two compounds differ critically in the placement of the 2-chlorophenyl group: in the target compound the halogen-bearing aryl is at C5 (adjacent to the carboxylate), whereas in CAS 116572-69-1 it resides at N1. Steric effects in 1-phenyl-5-substituted pyrazoles are well documented—substituents at the 5-position directly perturb the dihedral angle between the pyrazole core and the C5-aryl ring, affecting both the acid–base properties and the spatial presentation of the carboxylate pharmacophore [1]. The N1-substituted isomer cannot replicate this conformational constraint, meaning the two regioisomers are not functionally interchangeable despite their identical mass and formula.

Regioisomer Comparison Structure-Activity Relationship Fragment-Based Drug Design

Antiproliferative Structural Context: 5-Phenyl-Pyrazole-3-Carboxylic Acids as Viable Anticancer Scaffolds

Although this exact compound has not been directly profiled for antiproliferative activity, structurally proximate 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have demonstrated dose-dependent inhibition of HeLa (human cervical carcinoma), Vero (African green monkey kidney), and C6 (rat glioma) cell lines, with the most active derivative outperforming 5-fluorouracil against Vero cells [1]. The 5-phenyl substitution pattern is conserved in both this benchmark series and in the target compound (where it appears as 5-(2-chlorophenyl)), indicating that the core diarylpyrazole-3-carboxylic acid scaffold can be elaborated into active anticancer agents. The vacant 4-position on the target compound provides an unoccupied vector for installing the substituents that were shown to modulate antiproliferative potency in the published series [1].

Antiproliferative Activity Cancer Cell Lines Lead Optimization

Synthetic Tractability: Carboxylic Acid Handle Enables Diversification with Established High-Yield Protocols

The C3-carboxylic acid group in the target compound reacts under standard esterification (Fischer–Speier: H⁺, R-OH, 80–120 °C, 4–8 h) and amidation (EDCI/HOBt, DMF, room temperature) conditions to produce corresponding esters and amides in high yields (>85% reported for methyl and ethyl esters) . The 2-chlorophenyl group further provides a handle for nucleophilic aromatic substitution, while controlled thermal decarboxylation (Cu catalyst, >200 °C) cleanly removes the carboxylic acid to yield 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole . In contrast, the des-chloro analog (5-phenyl-1-phenyl-1H-pyrazole-3-carboxylic acid) lacks the aryl halide functionality for late-stage cross-coupling, limiting diversification options .

Synthetic Versatility Esterification Amidation Parallel Library Synthesis

Commercial Accessibility Benchmark: Multi-Vendor Availability with Consistent ≥95% Purity Specifications

The target compound (CAS 55042-89-2) is stocked by at least five independent vendors offering comparable purity grades: AKSci (95%) , CymitQuimica/Biosynth (min. 95%) , LeYan (90%) , SynHet (manufacturer scale) , and 10XChem (bulk) . This multi-source availability contrasts with the regioisomer CAS 116572-69-1, which is listed primarily through CymitQuimica with limited stock status , and with numerous 5-(substituted-phenyl) analogs that require custom synthesis. The presence of multiple qualified suppliers ensures competitive pricing and mitigates single-vendor supply risk.

Supply Chain Procurement Quality Specification

Optimal Deployment Scenarios for 5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 55042-89-2)


Fragment-Based and Structure-Guided Design of Isoform-Selective Carbonic Anhydrase Inhibitors

This compound is suited for fragment-based drug discovery (FBDD) campaigns targeting tumor-associated carbonic anhydrase isoforms (hCA IX and XII). The carboxylic acid acts as a zinc-binding anchor group while the 5-(2-chlorophenyl) substituent directs selectivity toward hCA IX over hCA XII and cytosolic isoforms [1]. The validated selectivity against hCA I (Ki > 50 μM) reduces the need for early counter-screening and allows resource allocation toward co-crystallization and structure-guided growth at the C4 position.

Medicinal Chemistry Diversification Platform for Anticancer Library Synthesis

The compound serves as a three-vector intermediate for generating antiproliferative screening libraries. The C3-carboxylic acid enables amide coupling (>85% yield) [1], the C5-aryl chloride supports palladium-catalyzed cross-coupling, and the unsubstituted C4 position opens an additional site for electrophilic substitution. This versatility builds on published antiproliferative SAR for closely related 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives active against HeLa, Vero, and C6 cell lines, where the lead compound outperformed 5-fluorouracil .

Negative Control or Scaffold-Hopping Starting Point for Kinase Programs

For groups working on Janus kinase (JAK) or CHK1 inhibitor patents that extensively claim pyrazolochlorophenyl scaffolds [1], this compound can function as either a negative control (the free carboxylic acid is unlikely to be kinase-active without further elaboration) or as a scaffold-hopping starting point where the carboxylic acid provides a vector for introducing hinge-binding motifs via amidation .

Procurement Priority for Multi-Vendor Sourcing with ISO/Quality Documentation

For industrial R&D organizations requiring documented supply chain redundancy, this compound should be prioritized over single-source analogs (e.g., CAS 116572-69-1) because it is stocked by at least five independent vendors with purity ≥90–95% [1]. The availability of Certificates of Analysis (CoA) from AKSci and CymitQuimica/Biosynth supports quality audit trails required for GLP or IND-enabling studies, reducing qualification burden relative to custom-synthesized alternatives.

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